molecular formula C3Cl3F3O B1294472 1,1,1-Trichlorotrifluoroacetone CAS No. 758-42-9

1,1,1-Trichlorotrifluoroacetone

Cat. No.: B1294472
CAS No.: 758-42-9
M. Wt: 215.38 g/mol
InChI Key: AVTAIKNWAIKGEV-UHFFFAOYSA-N
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Description

1,1,1-Trichlorotrifluoroacetone: is a chemical compound with the molecular formula C3Cl3F3O . It is a clear liquid with a boiling point of 86°C and a density of 1.6 g/cm³ . This compound is known for its unique combination of chlorine and fluorine atoms, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorotrifluoroacetone can be synthesized from 1,1-dichloro-3,3,3-trifluoroacetone hydrate. The synthesis involves the chlorination of 1,1-dichloro-3,3,3-trifluoroacetone hydrate under controlled conditions .

Industrial Production Methods: The industrial production of this compound typically involves the reaction of 4,4,4-trifluoroethyl acetoacetate with an organic acid in an anhydrous state. This method is preferred due to its safety, high yield, and low production cost .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichlorotrifluoroacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized products.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-Trichlorotrifluoroacetone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trichlorotrifluoroacetone involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and inhibiting certain enzymatic activities. This interaction can disrupt cellular processes and metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trichlorotrifluoroacetone is unique due to its combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other compounds may not be as effective .

Properties

IUPAC Name

1,1,1-trichloro-3,3,3-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTAIKNWAIKGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226713
Record name 1,1,1-Trichloro-3,3,3-trifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-42-9
Record name 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trichloro-3,3,3-trifluoroacetone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trichloro-3,3,3-trifluoroacetone
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Record name 1,1,1-trichloro-3,3,3-trifluoroacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of halogen substituents, specifically chlorine in 1,1,1-trichlorotrifluoroacetone, influence the electronic properties of the molecule?

A1: The research by Doucet et al. utilized HeI photoelectron spectroscopy to analyze the electronic structure of various halogen-substituted acetones, including this compound. The study revealed a correlation between the number of fluorine substituents and the ionization energy of the oxygen lone pair in these molecules. As the number of fluorine atoms increased, the oxygen lone pair ionization energy also increased. While the study doesn't explicitly detail the impact of chlorine substitution on ionization energies, it provides a framework for understanding how halogen substitution, in general, can influence the electronic properties and energy levels within these molecules. Further investigation focusing specifically on the influence of chlorine versus fluorine substitution on the electronic structure and reactivity of these molecules would provide a more complete understanding.

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